1,2,4-Triphenyl-1,3-cyclopentadiene
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Overview
Description
1,2,4-Triphenyl-1,3-cyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of three phenyl groups attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1,3-cyclopentadiene can be synthesized through various methods. One common approach involves the reaction of diphenylacetylene with methylchromium systems, which leads to the formation of the desired compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles with electron-attracting groups and are conducted under controlled temperatures.
Substitution Reactions: Common reagents include halogens and Lewis acids.
Major Products Formed
Cycloaddition Reactions: Formation of cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2,4-Triphenyl-1,3-cyclopentadiene has several applications in scientific research:
Materials Science: Employed in the fabrication of blue-emitting devices due to its unique electronic properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,2,4-Triphenyl-1,3-cyclopentadiene involves its ability to participate in cycloaddition and substitution reactions. The compound’s phenyl groups and conjugated system allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar structure but with an additional phenyl group.
Cyclopentadiene: Lacks the phenyl groups and has different reactivity.
Uniqueness
1,2,4-Triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
5074-28-2 |
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Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
SCQHIRLGCKARRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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